2-(2-Nitro-1H-imidazol-1-yl)acetic acid

Description

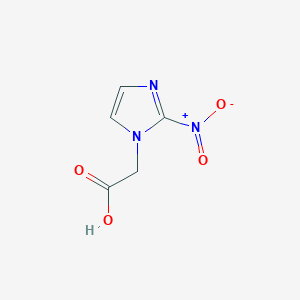

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitroimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c9-4(10)3-7-2-1-6-5(7)8(11)12/h1-2H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDGDUVFDYKZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20316397 | |

| Record name | 2-(2-Nitroimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22813-32-7 | |

| Record name | 22813-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Nitroimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Bioreduction Mechanism of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the bioreduction mechanism of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid, a representative member of the 2-nitroimidazole class of compounds. These compounds are of significant interest as hypoxia-activated prodrugs for therapeutic and diagnostic applications, particularly in oncology. The central principle of their action lies in their selective metabolic activation under low-oxygen (hypoxic) conditions, a hallmark of solid tumors. This document elucidates the enzymatic pathways, key molecular intermediates, and cellular consequences of this bioreductive process. We will detail the pivotal role of nitroreductase enzymes, the oxygen-dependent "futile cycle," the generation of cytotoxic reactive species, and their subsequent interaction with cellular macromolecules. Furthermore, this guide presents standardized experimental protocols for assessing nitroreductase activity and discusses the critical factors influencing the efficiency of bioreduction.

Introduction: The Significance of Hypoxia-Selective Activation

Solid tumors frequently outgrow their vascular supply, leading to regions of profound hypoxia.[1][2] This low-oxygen environment confers resistance to conventional radiotherapy and chemotherapy while presenting a unique physiological feature for targeted drug delivery. 2-Nitroimidazoles, including this compound, are electron-affinic prodrugs designed to exploit this tumor-specific condition.[3][4] In their stable, oxidized state, they are relatively non-toxic. However, under the reducing environment characteristic of hypoxic cells, they undergo enzymatic reduction of the nitro group to form highly reactive, cytotoxic species that become trapped within the target cells.[3][5] Understanding the precise mechanism of this bioreductive activation is paramount for the rational design of next-generation hypoxia-targeted therapeutics and imaging agents.[6][7]

The Core Principle: Oxygen-Dependent Bioreduction

The selectivity of 2-nitroimidazoles for hypoxic cells is governed by a delicate interplay between enzymatic reduction and the presence of molecular oxygen. The process is initiated by a one-electron reduction of the nitro group, catalyzed by various intracellular reductases.[4][8]

-

In Normoxic Cells (Normal Oxygen): The resulting nitro radical anion is highly unstable and is rapidly re-oxidized back to the parent compound by molecular oxygen, which acts as a superior electron acceptor. This process, known as "futile cycling," prevents the accumulation of toxic metabolites, rendering the compound inert in healthy, well-oxygenated tissues.[4][5]

-

In Hypoxic Cells (Low Oxygen): In the absence of sufficient oxygen to intercept the radical anion, the molecule undergoes further, irreversible reduction steps. This multi-electron reduction cascade generates highly reactive intermediates, such as nitroso and hydroxylamine derivatives, which are the ultimate effectors of cytotoxicity.[8][9]

This oxygen-inhibitable activation ensures that the drug's cytotoxic potential is unleashed preferentially within the targeted tumor microenvironment.

Key Enzymatic Players in Bioreduction

The bioreduction of this compound is not mediated by a single enzyme but rather by a suite of cellular reductases. These enzymes typically utilize cofactors like NADPH or NADH as electron donors.[8]

-

Bacterial Nitroreductases (NTRs): These are flavin-containing enzymes widespread in bacteria and are often categorized into two types.[8][10]

-

Type I (Oxygen-Insensitive): These enzymes, like NfsA and NfsB from E. coli, are typically two-electron reductases that can reduce the nitro group directly to the hydroxylamine or amine, often bypassing the oxygen-sensitive radical intermediate.

-

Type II (Oxygen-Sensitive): These are one-electron reductases that produce the nitro radical anion, making their activity highly dependent on oxygen concentration.

-

-

Mammalian Reductases: While mammalian cells lack the potent nitroreductases found in bacteria, several endogenous enzymes can perform this function, albeit often less efficiently.

-

Cytochrome P450 Reductase: Studies have identified this enzyme as a major contributor to the reduction of 2-nitroimidazoles in mammalian cells, particularly under hypoxic conditions.[11]

-

DT-Diaphorase (NQO1): This enzyme has also been implicated, though its contribution may be less significant than that of P450 reductase.[11]

-

Other Reductases: Xanthine oxidase has been investigated but appears to have a minimal role in this specific process.[11] In certain anaerobic microorganisms, enzymes such as hydrogenase 1 have also been shown to reduce nitroimidazoles effectively.[12][13]

-

The Stepwise Mechanistic Pathway

The conversion from an inert prodrug to a cytotoxic agent involves a multi-step reduction of the C2-nitro group.

-

Single-Electron Transfer: The process begins when a reductase transfers a single electron to the nitro group, forming a nitro radical anion (R-NO₂⁻).[4] The efficiency of this step is correlated with the drug's one-electron reduction potential; compounds with a higher (more positive) potential are reduced more rapidly.[12][14]

-

Formation of Reactive Intermediates: In the absence of oxygen, the radical anion is further reduced. A two-electron reduction product is the nitroso derivative (R-NO), and a four-electron reduction yields the highly reactive hydroxylamine derivative (R-NHOH).[9]

-

Cytotoxicity and Covalent Adduct Formation: The hydroxylamine intermediate is considered a key cytotoxic species. It is highly electrophilic and readily forms covalent adducts with cellular macromolecules, including proteins and potentially DNA.[3] This binding disrupts their normal function, leading to cellular stress, inhibition of DNA replication, and ultimately cell death.[3] Studies have confirmed that these drugs covalently bind to cellular proteins under hypoxia.[3]

-

Fragmentation and Final Products: The reduction process can also lead to the fragmentation of the imidazole ring, producing toxic byproducts such as glyoxal.[15][16] The final, fully reduced product of a six-electron reduction is the stable and relatively non-toxic amine (R-NH₂).[9]

Cellular Consequences of Bioreductive Activation

The formation of reactive intermediates and their subsequent binding to cellular components triggers a cascade of cytotoxic events:

-

Enzyme Inhibition: Covalent binding has been shown to curtail the catalytic activity of key cellular enzymes, such as the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the detoxification enzyme glutathione S-transferase (GST).[3]

-

Replication Stress and Cell Cycle Arrest: The cellular damage induced by the activated drug compromises DNA replication and slows down cell cycle progression, ultimately leading to a cytostatic or cytotoxic outcome.[3]

-

Macromolecular Damage: The widespread, non-specific binding of reactive intermediates to proteins and other nucleophiles leads to a general disruption of cellular homeostasis.

| Parameter | Description | Impact on Bioreduction |

| Oxygen Concentration | The partial pressure of molecular oxygen (pO₂) in the tissue. | Primary determinant. High pO₂ leads to futile cycling and no activation; low pO₂ allows for irreversible reduction.[5] |

| One-Electron Reduction Potential (E¹) | The electrochemical potential of the R-NO₂/R-NO₂⁻ couple. | Rate-limiting factor. A higher (more positive) E¹ correlates with a faster rate of initial enzymatic reduction.[12] |

| Reductase Expression & Activity | The cellular concentration and catalytic efficiency of competent nitroreductases (e.g., P450 reductase). | Capacity-limiting factor. Higher enzyme levels increase the overall rate of prodrug activation.[11] |

| Cofactor Availability | The intracellular pool of reducing cofactors, primarily NAD(P)H. | Essential substrate. Sufficient NAD(P)H is required to fuel the enzymatic reduction process.[8] |

Table 1: Key Factors Influencing the Bioreduction of 2-Nitroimidazoles.

Experimental Methodologies for Studying Bioreduction

Validating and quantifying the bioreduction of this compound requires robust experimental protocols.

In Vitro Nitroreductase Activity Assay (Luminometric)

This protocol provides a highly sensitive method to quantify nitroreductase activity by measuring the conversion of a non-luminescent substrate into luciferin.[17][18]

Principle: A luciferin derivative, caged with a nitro group, is selectively reduced by nitroreductase in the presence of NAD(P)H. The released luciferin is then quantified using a standard luciferase-based reaction, where the light output is directly proportional to the nitroreductase activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a standard curve of purified nitroreductase (e.g., 0-100 ng/mL).

-

Prepare experimental samples (e.g., cell lysates, purified enzyme fractions) in NTR Reaction Buffer.

-

Prepare the NTR Reaction Mix containing the caged luciferin substrate and NADH/NADPH in NTR Reaction Buffer.

-

Prepare the NTR Detection Mix containing luciferase enzyme and ATP in NTR Detection Buffer.

-

-

Assay Procedure:

-

Add 50 µL of nitroreductase standards and experimental samples to the wells of a white, opaque 96-well plate.

-

Add 50 µL of the NTR Reaction Mix to each well.

-

Incubate the plate for 60 minutes at 37°C, protected from light.

-

Add 50 µL of the NTR Detection Mix to each well.

-

Incubate for an additional 10-15 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the background reading (no enzyme control) from all measurements.

-

Generate a standard curve by plotting the luminescence of the standards against their concentration.

-

Determine the nitroreductase activity in the experimental samples by interpolating their luminescence values from the standard curve.

-

Analysis of Bioreduction Products

To identify the specific metabolites and macromolecular adducts formed during the bioreduction of this compound, chromatographic and mass spectrometric techniques are essential.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the parent compound from its various reduction products (e.g., hydroxylamine, amine).[9][16] By comparing retention times with synthesized standards, metabolites can be identified and quantified.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to confirm the identity of metabolites by providing accurate mass-to-charge ratio data. It is also the gold standard for identifying covalent adducts to proteins by analyzing peptide fragments after enzymatic digestion (e.g., with trypsin).

Conclusion

The bioreduction of this compound is a sophisticated, oxygen-dependent enzymatic process that underpins its utility as a hypoxia-selective agent. Activation is initiated by one-electron reduction, primarily by enzymes like cytochrome P450 reductase in mammalian cells, to form a nitro radical anion. In hypoxic environments, this radical undergoes further, irreversible reduction to generate cytotoxic hydroxylamine and other reactive species. These intermediates subsequently form covalent adducts with cellular proteins, leading to enzyme inhibition, cell cycle arrest, and targeted cell death. A thorough understanding of this mechanism, supported by robust analytical methodologies, is critical for optimizing the design and clinical application of this important class of anti-cancer prodrugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. openmedscience.com [openmedscience.com]

- 5. mdpi.com [mdpi.com]

- 6. Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. mdpi.com [mdpi.com]

- 9. Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Reductive fragmentation of 2-nitroimidazoles: amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]

- 18. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]

2-(2-Nitro-1H-imidazol-1-yl)acetic acid chemical structure and properties

An In-depth Technical Guide to 2-(2-Nitro-1H-imidazol-1-yl)acetic Acid: Structure, Properties, and Therapeutic Potential

Introduction: Unveiling a Key Hypoxia-Activated Agent

This compound is a nitroimidazole derivative that has garnered significant interest within the scientific community, particularly in the fields of oncology and drug development. As a member of the nitroimidazole class, its core structure is a key pharmacophore responsible for activity against a variety of pathogens and, notably, for its utility in cancer therapy.[1] Nitroimidazoles are renowned for their role as prodrugs that undergo selective activation under low-oxygen (hypoxic) conditions, a characteristic feature of many solid tumors.[2][3] This selective activation makes them prime candidates for developing targeted cancer therapies that spare healthy, well-oxygenated tissues.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the chemical structure, physicochemical properties, synthesis, and the fundamental mechanism of action of this compound. Furthermore, it explores its applications as a hypoxia-activated prodrug (HAP) and a radiosensitizer, providing a foundation for future research and therapeutic innovation.

Physicochemical Properties and Chemical Structure

A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental and clinical settings. These properties dictate its solubility, stability, and pharmacokinetic behavior.

Chemical Structure:

The molecule consists of a 2-nitroimidazole ring, which is the core functional group, linked at the N1 position to an acetic acid side chain.

Image of the chemical structure of this compound would be placed here in a full document.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 22813-32-7 | [4] |

| Chemical Formula | C₅H₅N₃O₄ | [4] |

| Molecular Weight | 171.11 g/mol | |

| Appearance | Crystalline Solid (Typical) | [5] |

| Boiling Point | 487.2 °C | |

| SMILES | C1=CN(C(=N1)--INVALID-LINK--[O-])CC(=O)O | [4] |

| InChIKey | TYDGDUVFDYKZMY-UHFFFAOYSA-N | [4] |

| PubChem CID | 327544 | [4] |

Synthesis and Characterization: A Methodological Overview

The synthesis of this compound is a critical process for obtaining the compound for research and development purposes. A common synthetic route involves the N-alkylation of 2-nitroimidazole.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis, based on established chemical principles for N-alkylation of imidazoles.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitroimidazole in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

-

Addition of Base: Add a weak base, such as anhydrous potassium carbonate (K₂CO₃), to the solution. The base acts as a proton scavenger, facilitating the deprotonation of the imidazole nitrogen.

-

Alkylation: Add an alkylating agent, typically an ethyl haloacetate like ethyl chloroacetate or ethyl bromoacetate, to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up and Ester Hydrolysis: After the reaction is complete, cool the mixture and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting ester intermediate is subsequently hydrolyzed to the carboxylic acid using an aqueous acid or base, followed by neutralization.

-

Purification: The crude product, this compound, is then purified by recrystallization from a suitable solvent system to yield the final product.

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (NO₂), carboxylic acid (C=O and O-H), and the imidazole ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Diagram: Synthetic Workflow

Caption: A flowchart illustrating the two-step synthesis of the target compound.

Mechanism of Action: The Role of Hypoxia

The biological activity of this compound, like other nitroimidazoles, is fundamentally linked to the unique microenvironment of hypoxic tissues.[2][3] These compounds are prodrugs, meaning they are administered in an inactive form and require metabolic activation to exert their cytotoxic effects.[3]

-

Cellular Uptake: The prodrug passively diffuses into both normal (normoxic) and cancerous (hypoxic) cells.[3]

-

Bioreductive Activation: In the low-oxygen environment of a tumor, the nitro group of the imidazole ring undergoes a one-electron reduction.[8][] This reaction is catalyzed by various intracellular reductases, such as NADPH-cytochrome P450 reductase.[2] This reduction generates a highly reactive nitro radical anion.

-

Oxygen-Dependent Futile Cycling: In healthy, oxygen-rich tissues, this nitro radical anion is rapidly re-oxidized back to the original, inactive nitroimidazole compound.[3] This "futile cycling" prevents the accumulation of toxic species in normal cells, contributing to the drug's selectivity.

-

Cytotoxicity in Hypoxic Cells: Under hypoxic conditions, the lack of oxygen allows the nitro radical anion to persist. It can undergo further reduction to form even more reactive species like nitrosoimidazoles and hydroxylamines.[10] These reactive intermediates are cytotoxic, causing cellular damage primarily through the induction of DNA strand breaks and inhibition of DNA repair mechanisms.[][11] This leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).

This selective activation in hypoxic regions makes 2-nitroimidazole derivatives potent agents for targeting solid tumors, which are often characterized by poor vascularization and resulting hypoxia.[2][12]

Diagram: Hypoxic Activation Pathway

Caption: Activation pathway in normoxic vs. hypoxic conditions.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable molecule in several areas of biomedical research.

Hypoxia-Activated Prodrugs (HAPs) for Cancer Therapy

The primary application lies in its potential as a hypoxia-activated prodrug.[10][12] Tumor hypoxia is a major factor contributing to resistance to conventional chemotherapy and radiotherapy.[2] By specifically targeting these resistant cell populations, HAPs like 2-nitroimidazole derivatives can offer significant therapeutic benefits, either as standalone agents or in combination with other treatments.[2][12] The carboxylic acid functional group on this compound provides a convenient handle for further chemical modification, allowing it to be conjugated to other molecules or incorporated into larger drug delivery systems to optimize its pharmacological profile.

Radiosensitizers in Oncology

Nitroimidazoles are also well-documented as hypoxic cell radiosensitizers.[13][14] Radiation therapy relies on the presence of oxygen to generate cytotoxic reactive oxygen species (ROS) that damage tumor DNA. In hypoxic regions, this effect is diminished. Electron-affinic compounds like 2-nitroimidazoles can "mimic" the effect of oxygen, reacting with radiation-induced free radicals on DNA to "fix" the damage, thereby making it permanent and lethal to the cell.[14] This enhances the efficacy of radiotherapy in hypoxic tumors.[15][16]

Diagnostic and Research Applications

Beyond therapeutics, this compound and its derivatives can be used to develop diagnostic tools. For instance, when labeled with a radioisotope, they can be used in imaging techniques like Positron Emission Tomography (PET) to visualize hypoxic regions within tumors, which can help in treatment planning and monitoring therapeutic response.

Conclusion and Future Perspectives

This compound stands out as a molecule of significant interest due to its inherent properties as a hypoxia-selective agent. Its straightforward synthesis, well-understood mechanism of action, and the versatility offered by its chemical structure make it a valuable platform for drug discovery and development. The core principles of its function—bioreductive activation and radiosensitization—address a critical challenge in oncology: the problem of tumor hypoxia.

Future research will likely focus on creating novel conjugates and nanoformulations of this compound to improve its delivery, efficacy, and safety profile. As our understanding of the tumor microenvironment deepens, the rational design of next-generation hypoxia-activated therapies, built upon foundational molecules like this, holds immense promise for improving cancer treatment outcomes.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elearning.unimib.it [elearning.unimib.it]

- 4. americanelements.com [americanelements.com]

- 5. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid - Pharmaceutical Grade at Best Price [nacchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 10. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. All About Nitroimidazole [unacademy.com]

- 12. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]

- 13. The nitroimidazoles as radiosensitizers and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Antiparasitic activity of 2-nitroimidazole derivatives against Trypanosoma cruzi

An In-Depth Technical Guide to the Antiparasitic Activity of 2-Nitroimidazole Derivatives Against Trypanosoma cruzi

Executive Summary

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge in the Americas.[1][2] For decades, the therapeutic arsenal has been limited to two nitroheterocyclic compounds, the 2-nitroimidazole derivative benznidazole (BZN) and the 5-nitrofuran nifurtimox.[1][3] While effective in the acute phase, their use is hampered by variable efficacy in the chronic stage, significant side effects, and the emergence of resistant strains.[4][5] This has spurred intensive research into novel therapeutic agents, with a primary focus on optimizing the 2-nitroimidazole scaffold. These compounds function as prodrugs, requiring activation within the parasite to exert their trypanocidal effects, a mechanism that provides a degree of selectivity.[6][7][8] This guide provides a detailed exploration of the chemistry, mechanism of action, structure-activity relationships, and preclinical evaluation of 2-nitroimidazole derivatives as anti-T. cruzi agents, offering a comprehensive resource for researchers and drug development professionals in the field of neglected tropical diseases.

The Molecular Basis of Trypanocidal Activity: A Tale of Bioreductive Activation

The efficacy of 2-nitroimidazole derivatives against Trypanosoma cruzi is fundamentally dependent on their transformation from benign prodrugs into highly reactive, cytotoxic agents. This activation is a multi-step process initiated within the parasite and is central to both their therapeutic action and their selective toxicity.

The Critical Role of Parasite-Specific Nitroreductases

The key to the selective action of nitroimidazoles lies in a parasite-specific enzyme: a type I nitroreductase (NTR).[6][7][8] T. cruzi possesses a mitochondrial, NADH-dependent, bacterial-like type I NTR (TcNTR) that is absent in mammalian hosts.[6][9] This enzyme catalyzes the reduction of the nitro group on the imidazole ring, a crucial first step in the activation cascade.[8][9]

These prodrugs passively diffuse into the parasite where TcNTR mediates a two-electron reduction of the C2-nitro group. This process generates a series of highly reactive intermediates, including nitroso and hydroxylamine derivatives, and ultimately, a nitrenium ion.[4] These electrophilic species are indiscriminate in their reactivity, readily forming covalent adducts with critical biological macromolecules.

Downstream Mechanisms of Cellular Destruction

The reactive metabolites generated by TcNTR activation unleash a multi-pronged attack on the parasite's cellular machinery:

-

Macromolecular Damage: The highly reactive intermediates bind to parasite DNA, proteins, and lipids, causing widespread cellular damage and dysfunction.[10] This includes DNA strand breakage, which is a significant contributor to the drug's cidal activity.[11]

-

Inhibition of Protein and RNA Synthesis: Studies have shown that benznidazole effectively inhibits both protein and RNA synthesis in T. cruzi.[12] Another derivative, Megazol, demonstrates a particularly potent inhibition of protein synthesis.[13][14]

-

Oxidative and Nitrosative Stress: While the primary mechanism for 2-nitroimidazoles is reductive activation, some derivatives can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) like superoxide anions.[15][16] This creates an oxidative stress environment that overwhelms the parasite's antioxidant defenses.

-

Thiol Depletion: Some nitroimidazole derivatives, like Megazol, act as potent thiol scavengers, particularly targeting trypanothione.[15][17] Trypanothione is a unique and essential low-molecular-weight thiol in trypanosomatids, crucial for their antioxidant defense system. Its depletion leaves the parasite highly vulnerable to oxidative damage.[15][17]

References

- 1. journals.asm.org [journals.asm.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 4. Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 2-nitroimidazole-N-acylhydrazones, analogs of benznidazole, as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Trypanosoma cruzi nitroreductase: Structural features and interaction with biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Mode of action of the 2-nitroimidazole derivative benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Review on Experimental Treatment Strategies Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repositorio.uchile.cl [repositorio.uchile.cl]

- 16. ovid.com [ovid.com]

- 17. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake of Nitroimidazole Hypoxia Markers

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical understanding of the cellular uptake and detection of nitroimidazole-based hypoxia markers. By elucidating the underlying mechanisms and providing detailed experimental protocols, this document aims to empower researchers to accurately and reliably assess tissue and cellular hypoxia, a critical factor in cancer biology, radiation therapy, and various ischemic pathologies.

Introduction: The Challenge of Measuring Hypoxia

Cellular hypoxia, a state of reduced oxygen availability, is a hallmark of the microenvironment in most solid tumors and is implicated in numerous diseases. It is a critical driver of tumor progression, metastasis, and resistance to both radiation and chemotherapy.[1][2] Consequently, the ability to accurately identify and quantify hypoxic cells is paramount for both basic research and clinical applications. Nitroimidazole compounds have emerged as the gold standard for the direct, covalent labeling of hypoxic cells.[3][4] This guide focuses on the principles governing their cellular uptake, the mechanism of their hypoxia-selective retention, and the practical methodologies for their detection.

The Core Mechanism: Reductive Activation and Covalent Binding

The utility of 2-nitroimidazoles, such as pimonidazole and EF5, as hypoxia markers lies in their unique, oxygen-dependent bioactivation pathway.[4][5] These compounds are relatively inert and freely diffuse across cell membranes.[6] However, within the low-oxygen environment of a hypoxic cell, they undergo a series of enzymatic reductions that lead to their covalent binding to cellular macromolecules, effectively trapping them inside the cell.[7][8]

The "Futile Cycle" in Normoxia

In well-oxygenated (normoxic) cells, the nitro group of the nitroimidazole molecule undergoes a one-electron reduction, primarily by cellular nitroreductases, to form a nitroradical anion.[3][5][9] In the presence of sufficient molecular oxygen, this radical is rapidly re-oxidized back to the parent compound.[3][10][11] This process, often termed a "futile cycle," prevents the further reduction of the nitroimidazole and its subsequent binding.[3] As a result, the unbound marker can diffuse out of the normoxic cell.

Irreversible Trapping in Hypoxia

Under hypoxic conditions (typically defined as a partial pressure of oxygen, pO2 ≤ 10 mmHg), the concentration of molecular oxygen is insufficient to efficiently re-oxidize the nitroradical anion.[3][12] This allows for further, multi-step reduction of the nitro group, leading to the formation of highly reactive nitroso and hydroxylamine intermediates.[3][7] These reactive species readily form covalent adducts with thiol groups (-SH) found in proteins, peptides (like glutathione), and amino acids.[1][4][7][13] This covalent binding is irreversible, leading to the accumulation of nitroimidazole adducts specifically within hypoxic cells.[3][11] The extent of this binding is directly proportional to the degree of hypoxia.[1][13]

References

- 1. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. openmedscience.com [openmedscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Imaging latent tuberculosis infection with radiolabeled nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FAQ [hypoxyprobe.com]

- 11. Synthesis and Evaluation of 99mTc-Labelled 2-Nitroimidazole Derivatives with Different Linkers for Tumour Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Nitro Group in Imidazole Compounds: A Double-Edged Sword in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of a nitro group onto an imidazole scaffold has given rise to a class of potent therapeutic agents with a rich history in combating anaerobic bacterial and protozoal infections. This guide delves into the profound biological significance of the nitro group, exploring its central role in the mechanism of action, the nuances of structure-activity relationships, and the persistent challenges of toxicity and drug resistance. We will dissect the intricate process of bioreductive activation, a key event that transforms these prodrugs into cytotoxic agents within the target pathogen. Furthermore, this document provides detailed experimental protocols for the synthesis and evaluation of nitroimidazole compounds, aiming to equip researchers with the practical knowledge to navigate the complexities of developing next-generation therapeutics.

The Core of Activity: Bioreductive Activation of the Nitro Group

The defining characteristic of nitroimidazole compounds is their reliance on the chemical reduction of the nitro group for their biological activity. These compounds are, in essence, prodrugs that remain relatively inert until they enter an environment with a sufficiently low redox potential, a hallmark of anaerobic and microaerophilic organisms.

The Electron Transfer Cascade

The activation process is a multi-step electron transfer cascade, primarily mediated by low-redox-potential electron-transfer proteins within the pathogen, such as ferredoxin or flavodoxin. Key enzymes, including pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases (NTRs), play a pivotal role in this process.

The mechanism can be summarized as follows:

-

Cellular Uptake: Nitroimidazoles, being small and relatively lipophilic molecules, passively diffuse across the cell membrane of the target organism.

-

One-Electron Reduction: Inside the anaerobic or microaerophilic cell, the nitro group (R-NO₂) accepts an electron from a reduced electron-transfer protein (e.g., reduced ferredoxin). This reaction is catalyzed by enzymes like PFOR. This forms a highly reactive and short-lived nitro radical anion (R-NO₂⁻•).

-

DNA Damage: This nitro radical anion is a potent cytotoxic agent. It can directly interact with and induce damage to the helical structure of DNA, leading to strand breaks and ultimately, cell death.

-

Futile Cycling in Aerobic Environments: In the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to its original nitroimidazole form, with the concomitant production of a superoxide radical. This "futile cycling" prevents the accumulation of the toxic radical and explains the selective toxicity of nitroimidazoles towards anaerobic organisms.

Figure 1: Bioreductive activation of nitroimidazoles in anaerobic pathogens versus futile cycling in aerobic host cells.

Structure-Activity Relationships (SAR): Fine-Tuning the Nitroimidazole Scaffold

The biological activity of nitroimidazole compounds is exquisitely sensitive to their chemical structure. The position of the nitro group and the nature of the substituents on the imidazole ring profoundly influence their efficacy, spectrum of activity, and pharmacokinetic properties.

The Critical Role of the Nitro Group Position

Nitroimidazoles are classified based on the position of the nitro group on the imidazole ring: 2-, 4-, or 5-nitroimidazoles.

-

5-Nitroimidazoles: This is the most clinically significant class, including workhorse drugs like metronidazole and tinidazole. The 5-nitro position generally confers potent activity against a broad range of anaerobic bacteria and protozoa.

-

4-Nitroimidazoles: While some 4-nitroimidazoles exhibit biological activity, they are generally less potent than their 5-nitro counterparts against anaerobic bacteria. However, certain bicyclic 4-nitroimidazoles, such as PA-824 (pretomanid), have shown remarkable activity against both aerobic and anaerobic Mycobacterium tuberculosis.

-

2-Nitroimidazoles: Azomycin was the first nitroimidazole discovered and is a 2-nitroimidazole. This class has been extensively investigated as radiosensitizers for hypoxic tumor cells in cancer therapy.

Impact of Substituents

Modifications to the imidazole ring and its side chains can dramatically alter the compound's properties:

-

N-1 Substituent: The substituent at the N-1 position is crucial for pharmacokinetic properties. For instance, the hydroxyethyl group in metronidazole is important for its solubility and distribution. Altering this side chain has led to the development of second-generation 5-nitroimidazoles like tinidazole and ornidazole with longer half-lives.

-

C-2 Substituent: A methyl group at the C-2 position, as seen in metronidazole, is common in many active compounds. The introduction of other groups at this position can influence the compound's activity and spectrum.

-

Other Ring Modifications: The development of bicyclic and tricyclic nitroimidazole derivatives has been a successful strategy to enhance activity and overcome resistance.

| Compound | Class | Key Structural Feature | Primary Therapeutic Use |

| Metronidazole | 5-Nitroimidazole | 1-(2-hydroxyethyl) side chain | Anaerobic bacterial and protozoal infections |

| Tinidazole | 5-Nitroimidazole | Ethyl sulfone side chain | Similar to metronidazole, with a longer half-life |

| Pretomanid (PA-824) | 4-Nitroimidazole | Bicyclic imidazo-oxazine structure | Multidrug-resistant tuberculosis |

| Benznidazole | 2-Nitroimidazole | N-benzylacetamide side chain | Chagas disease |

Table 1: Representative nitroimidazole drugs and their key structural features.

The Hurdles: Toxicity and Drug Resistance

Despite their therapeutic success, the clinical utility of nitroimidazoles is hampered by concerns over toxicity and the emergence of drug-resistant strains.

Toxicity Profile

The nitro group itself is often associated with toxicity. The mutagenic and genotoxic potential of some nitroimidazoles has been a long-standing concern, primarily linked to the reactive intermediates formed during bioreduction. While the clinical significance of these findings in humans remains a subject of debate, it underscores the need for careful risk-benefit assessment. Neurotoxicity, including peripheral neuropathy and encephalopathy, is a known side effect, particularly with prolonged or high-dose therapy.

Mechanisms of Resistance

Resistance to nitroimidazoles is a growing clinical problem, especially in the treatment of infections caused by Trichomonas vaginalis and Helicobacter pylori. The primary mechanisms of resistance involve a decrease in the activity of the enzymes responsible for the reductive activation of the nitro group.

-

Decreased Nitroreductase Activity: Mutations in the genes encoding for nitroreductases can lead to reduced enzyme activity, thereby preventing the conversion of the nitroimidazole prodrug into its active, cytotoxic form.

-

Impaired Electron Transport: Alterations in the electron transport chain, particularly involving PFOR and ferredoxin, can limit the supply of electrons necessary for the reduction of the nitro group.

-

Increased Efflux: While less common, increased expression of efflux pumps that actively transport the drug out of the cell can contribute to resistance.

-

Enhanced DNA Repair: Upregulation of DNA repair mechanisms can help the pathogen to counteract the DNA-damaging effects of the activated nitroimidazole.

An In-depth Technical Guide to 2-(2-Nitro-1H-imidazol-1-yl)acetic acid: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Nitro-1H-imidazol-1-yl)acetic acid is a key organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its core structure, featuring a nitroimidazole moiety, is a well-established pharmacophore known for its efficacy in targeting hypoxic cells, which are characteristic of solid tumors and certain bacterial infections. This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, a detailed synthesis protocol, and an in-depth exploration of its current and potential applications as a therapeutic and diagnostic agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties dictate its solubility, stability, and pharmacokinetic behavior.

| Property | Value | Source |

| CAS Number | 22813-32-7 | [1] |

| Molecular Formula | C₅H₅N₃O₄ | [1] |

| Molecular Weight | 171.11 g/mol | |

| Boiling Point | 487.2 °C | |

| Canonical SMILES | C1=CN(C(=N1)--INVALID-LINK--[O-])CC(=O)O |

Synthesis of this compound

The synthesis of this compound is a critical process for its availability in research and pharmaceutical development. The following protocol outlines a common and effective method for its preparation, starting from 2-nitroimidazole.

Experimental Protocol: Synthesis from 2-Nitroimidazole

This protocol is based on the nucleophilic substitution reaction between 2-nitroimidazole and a haloacetic acid.

Materials:

-

2-Nitroimidazole

-

Chloroacetic acid (or Bromoacetic acid)

-

Sodium hydroxide (NaOH) or other suitable base

-

Water (distilled or deionized)

-

Hydrochloric acid (HCl) for acidification

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Deprotonation of 2-Nitroimidazole:

-

In a round-bottom flask, dissolve 2-nitroimidazole in an aqueous solution of sodium hydroxide. The base will deprotonate the imidazole ring, forming the more nucleophilic imidazolide anion. The reaction should be stirred at room temperature until the 2-nitroimidazole is fully dissolved.

-

-

Nucleophilic Substitution:

-

To the solution from Step 1, slowly add an aqueous solution of chloroacetic acid that has been neutralized with a stoichiometric amount of sodium hydroxide (to form sodium chloroacetate).

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Acidification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate group of the product, causing it to precipitate out of the aqueous solution.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture, to yield pure this compound.

-

-

Drying:

-

Dry the purified product under vacuum to remove any residual solvent.

-

References

Methodological & Application

Synthesis of 2-(2-Nitro-1H-imidazol-1-yl)acetic Acid: A Detailed Protocol for Researchers

This document provides a comprehensive guide for the synthesis of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid, a key building block in the development of hypoxia-selective therapeutics and diagnostic agents. This protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction and Significance

This compound and its derivatives are of significant interest in medicinal chemistry. The 2-nitroimidazole core is a well-established pharmacophore that can be selectively reduced in hypoxic environments, which are characteristic of solid tumors.[1][2] This selective bioactivation allows for the targeted delivery of cytotoxic agents or imaging probes to cancerous tissues, minimizing off-target effects. This compound serves as a crucial intermediate for attaching this hypoxia-targeting moiety to other molecules, such as linkers or active drug compounds.[3] It has been investigated for its potential as an inhibitor of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA integrity.[3]

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process:

-

N-Alkylation of 2-Nitroimidazole: The first step involves the alkylation of the 2-nitroimidazole ring at the N-1 position with a protected acetic acid derivative, typically a tert-butyl ester of a haloacetic acid. The use of a tert-butyl ester is advantageous as it is stable under the basic conditions of the alkylation reaction and can be selectively removed under acidic conditions without affecting the nitroimidazole core.

-

Deprotection of the Carboxylic Acid: The second step is the removal of the tert-butyl protecting group to yield the final carboxylic acid product. This is commonly achieved by acid-catalyzed hydrolysis.

This synthetic strategy is efficient and provides good yields of the desired product.

Experimental Protocol

This protocol details the synthesis of this compound starting from 2-nitro-1H-imidazole.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Nitro-1H-imidazole | Reagent | Sigma-Aldrich | or equivalent |

| tert-Butyl 2-bromoacetate | Reagent | Sigma-Aldrich | or equivalent |

| Potassium carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | or equivalent |

| Acetonitrile (CH₃CN) | Anhydrous | Sigma-Aldrich | or equivalent |

| Dichloromethane (CH₂Cl₂) | Reagent | Fisher Scientific | or equivalent |

| Trifluoroacetic acid (TFA) | Reagent | Sigma-Aldrich | or equivalent |

| Ethyl acetate (EtOAc) | Reagent | Fisher Scientific | or equivalent |

| Hexane | Reagent | Fisher Scientific | or equivalent |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent | Fisher Scientific | or equivalent |

Step 1: Synthesis of tert-Butyl 2-(2-Nitro-1H-imidazol-1-yl)acetate

This step involves the N-alkylation of 2-nitro-1H-imidazole with tert-butyl 2-bromoacetate.

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitro-1H-imidazole (1.0 g, 8.8 mmol).

-

Add anhydrous acetonitrile (20 mL) to dissolve the 2-nitro-1H-imidazole.

-

Add potassium carbonate (1.3 g, 9.4 mmol) to the solution. Potassium carbonate acts as a base to deprotonate the imidazole, facilitating the nucleophilic attack on the alkyl halide.

-

Add tert-butyl 2-bromoacetate (1.8 g, 9.2 mmol) to the reaction mixture.

-

Heat the mixture to reflux under a nitrogen atmosphere and maintain for 3 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and any other insoluble salts.

-

Evaporate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield tert-butyl 2-(2-nitro-1H-imidazol-1-yl)acetate as a white solid.[4]

Step 2: Synthesis of this compound

This step involves the deprotection of the tert-butyl ester to yield the final product.

Procedure:

-

Dissolve the purified tert-butyl 2-(2-nitro-1H-imidazol-1-yl)acetate (1.32 g, 5.8 mmol) in a mixture of dichloromethane (39 mL) and trifluoroacetic acid (17 mL).[4] Trifluoroacetic acid is a strong acid that effectively cleaves the tert-butyl ester.

-

Stir the solution at room temperature for 3.5 hours.[4] The deprotection reaction can be monitored by TLC.

-

After the reaction is complete, remove the solvents under reduced pressure.

-

The resulting residue is the crude this compound. Further purification can be achieved by recrystallization if necessary.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: To assess purity.

Safety Precautions

-

2-Nitroimidazole: This compound is a yellow-orange powder and can cause eye irritation.[4] It is important to handle it in a well-ventilated area, preferably in a fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

-

tert-Butyl 2-bromoacetate: This is a lachrymator and should be handled with care in a fume hood.

-

Trifluoroacetic acid (TFA): TFA is a corrosive acid. Handle with extreme care, using appropriate gloves and eye protection.

-

General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals.[6] In case of contact, flush the affected area with plenty of water and seek medical attention if necessary.[4]

Workflow Diagram

Caption: Synthetic workflow for this compound.

References

- 1. Detecting hypoxia in vitro using 18 F-pretargeted IEDDA “click” chemistry in live cells - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02482E [pubs.rsc.org]

- 2. Detecting hypoxia in vitro using 18F-pretargeted IEDDA “click” chemistry in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 22813-32-7 | XAA81332 [biosynth.com]

- 4. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for 18F-labeling of 2-Nitroimidazole Derivatives for PET Imaging of Hypoxia

<

Introduction: The Imperative for Hypoxia Imaging

Tumor hypoxia, a condition of reduced oxygen levels in cancerous tissues, is a critical factor influencing tumor progression, metastasis, and resistance to therapies such as radiotherapy and chemotherapy.[1][2] The ability to non-invasively visualize and quantify hypoxic regions within a tumor is therefore of paramount importance for personalized cancer treatment.[3] Positron Emission Tomography (PET) with 18F-labeled 2-nitroimidazole derivatives has emerged as a leading modality for this purpose, offering high sensitivity and the ability to assess the entire tumor volume.[4][5]

2-nitroimidazoles are a class of compounds that are selectively trapped in hypoxic cells. Under low-oxygen conditions, the nitro group of the molecule is reduced to a reactive intermediate that covalently binds to intracellular macromolecules, leading to its accumulation.[6] When labeled with the positron-emitting radionuclide fluorine-18 (18F), these derivatives allow for the visualization of this trapping mechanism via PET imaging. This guide provides a detailed overview and practical protocols for the 18F-labeling of two prominent 2-nitroimidazole derivatives: [18F]Fluoromisonidazole ([18F]FMISO) and [18F]Fluoroazomycin Arabinoside ([18F]FAZA).

The Chemistry of 18F-Labeling: A Nucleophilic Substitution Approach

The most common and efficient method for introducing 18F into 2-nitroimidazole derivatives is through a nucleophilic aliphatic substitution reaction. This process involves the reaction of cyclotron-produced [18F]fluoride with a precursor molecule containing a suitable leaving group, such as a tosylate or mesylate.

The general workflow for the radiosynthesis of 18F-labeled 2-nitroimidazoles can be summarized in the following key steps:

-

Production and Purification of [18F]Fluoride: [18F]Fluoride is typically produced in a cyclotron by proton bombardment of 18O-enriched water. The resulting [18F]fluoride is then trapped on an anion exchange resin and eluted with a phase transfer catalyst, such as Kryptofix 2.2.2 (K222), in the presence of a weak base like potassium carbonate.

-

Azeotropic Drying: The eluted [18F]fluoride/K222/K2CO3 complex is dried by azeotropic distillation with acetonitrile to remove any residual water, which would otherwise compete with the fluoride ion in the subsequent nucleophilic substitution reaction.

-

Radiolabeling Reaction: The dried, reactive [18F]fluoride is then reacted with the precursor molecule dissolved in an appropriate organic solvent (e.g., acetonitrile or dimethyl sulfoxide) at an elevated temperature.

-

Deprotection (if necessary): Many precursors for 2-nitroimidazole derivatives contain protecting groups to prevent unwanted side reactions. These groups must be removed after the radiolabeling step, typically through acid or base hydrolysis.

-

Purification: The final radiolabeled product is purified to remove unreacted [18F]fluoride, the precursor, and any byproducts. This is commonly achieved using solid-phase extraction (SPE) cartridges or semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The purified radiotracer is formulated in a physiologically compatible solution, such as sterile saline, for administration.

Detailed Protocol: Automated Synthesis of [18F]FMISO

[18F]Fluoromisonidazole ([18F]FMISO) is one of the most widely used PET tracers for imaging hypoxia.[7][8][9] This protocol outlines a common automated synthesis procedure.

Materials and Reagents:

-

[18F]Fluoride in 18O-enriched water (from cyclotron)

-

Kryptofix 2.2.2 (K222) solution (10 mg in 1 mL acetonitrile)

-

Potassium carbonate (K2CO3) solution (2 mg in 0.5 mL water)

-

Acetonitrile (anhydrous, for synthesis and drying)

-

1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydropyranyl-3-O-tosyl-propanediol (NITTP) precursor (10-15 mg)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (for neutralization)

-

Sterile water for injection

-

Solid-phase extraction (SPE) cartridges (e.g., C18, Alumina N)

-

Sterile vent filters (0.22 µm)

Instrumentation:

-

Automated radiosynthesis module (e.g., GE FASTlab, Synthra RNplus)

-

High-performance liquid chromatography (HPLC) system with a radioactivity detector for quality control

Step-by-Step Procedure:

-

[18F]Fluoride Trapping and Elution:

-

Transfer the cyclotron-produced [18F]fluoride in [18O]water to the synthesis module.

-

Trap the [18F]fluoride on a pre-conditioned anion exchange cartridge.

-

Elute the trapped [18F]fluoride into the reaction vessel using a mixture of K222 solution and K2CO3 solution.

-

-

Azeotropic Drying:

-

Heat the reaction vessel to 110-120°C under a stream of nitrogen.

-

Add acetonitrile in portions to facilitate the azeotropic removal of water. Continue until the [18F]fluoride-K222 complex is anhydrous.

-

-

Radiolabeling:

-

Dissolve the NITTP precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride-K222 complex in the reaction vessel.

-

Heat the reaction mixture at 120-130°C for 10-15 minutes to facilitate the nucleophilic substitution.

-

-

Hydrolysis (Deprotection):

-

Cool the reaction vessel to below 60°C.

-

Add 1 M hydrochloric acid to the reaction mixture.

-

Heat the mixture at 100-110°C for 5-10 minutes to remove the tetrahydropyranyl (THP) protecting group.

-

-

Purification:

-

Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

-

Pass the crude product through a series of SPE cartridges. A typical sequence involves a C18 cartridge to retain the desired product and less polar impurities, followed by an Alumina N cartridge to remove any remaining [18F]fluoride.

-

Wash the C18 cartridge with sterile water to remove polar impurities.

-

Elute the purified [18F]FMISO from the C18 cartridge with ethanol or a mixture of ethanol and water.

-

-

Formulation:

-

Dilute the eluted [18F]FMISO with sterile saline for injection to the desired final volume and radioactivity concentration.

-

Pass the final product through a 0.22 µm sterile filter into a sterile vial.

-

Detailed Protocol: Automated Synthesis of [18F]FAZA

[18F]Fluoroazomycin arabinoside ([18F]FAZA) is another important 2-nitroimidazole tracer with favorable pharmacokinetic properties.[10][11]

Materials and Reagents:

-

Same as for [18F]FMISO synthesis, with the following exception:

-

Precursor: 1-(2,3-di-O-acetyl-5-O-tosyl-α-D-arabinofuranosyl)-2-nitroimidazole (Ac-ATA) (5-10 mg)

Instrumentation:

-

Same as for [18F]FMISO synthesis.

Step-by-Step Procedure:

-

[18F]Fluoride Trapping, Elution, and Drying:

-

These steps are identical to the [18F]FMISO synthesis protocol.

-

-

Radiolabeling:

-

Dissolve the Ac-ATA precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride-K222 complex.

-

Heat the reaction mixture at 100-110°C for 5-10 minutes.

-

-

Hydrolysis (Deprotection):

-

Cool the reaction vessel.

-

Add a solution of sodium hydroxide (e.g., 0.1 M) to the reaction mixture.

-

Allow the hydrolysis to proceed at room temperature for approximately 2 minutes to remove the acetyl protecting groups.

-

-

Purification:

-

Neutralize the reaction mixture with hydrochloric acid.

-

The purification process is similar to that of [18F]FMISO, typically involving SPE cartridges to isolate the final product.

-

-

Formulation:

-

Formulate the purified [18F]FAZA in sterile saline for injection, followed by sterile filtration.

-

Quality Control of 18F-Labeled 2-Nitroimidazole Derivatives

Rigorous quality control is essential to ensure the safety and efficacy of the final radiopharmaceutical product. The following parameters should be assessed for each batch:

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter |

| pH | pH meter or pH strips | 4.5 - 7.5 |

| Radiochemical Purity | Radio-HPLC or Radio-TLC | ≥ 95% |

| Radionuclidic Identity | Gamma-ray spectroscopy | Characteristic 511 keV peak of 18F |

| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% |

| Specific Activity | Calculated from total activity and mass of the compound | Typically > 1 Ci/µmol at the time of synthesis |

| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Acetonitrile < 410 ppm) |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) |

| Sterility | USP <71> Sterility Tests | No microbial growth |

Data Presentation and Interpretation

The successful synthesis of 18F-labeled 2-nitroimidazole derivatives is typically characterized by high radiochemical yield (RCY), high radiochemical purity, and high specific activity.

| Radiotracer | Typical Radiochemical Yield (decay-corrected) | Typical Synthesis Time |

| [18F]FMISO | 40-60%[7][9] | 40-60 minutes[9] |

| [18F]FAZA | 20-40%[10] | 40-50 minutes[10] |

In PET imaging studies, the uptake of these tracers in tumors is often quantified using the Standardized Uptake Value (SUV) or tumor-to-muscle (T/M) ratios.[5] Higher T/M ratios generally indicate a greater degree of hypoxia.[11]

Conclusion and Future Perspectives

The 18F-labeling of 2-nitroimidazole derivatives is a well-established and robust methodology for the production of PET tracers for hypoxia imaging. The protocols outlined in this guide provide a foundation for researchers and clinicians to implement this valuable imaging technique. Future developments in this field may focus on the development of new 2-nitroimidazole derivatives with even more favorable pharmacokinetic properties, as well as the optimization of automated synthesis methods to further improve radiochemical yields and reduce synthesis times.[12] The continued application of these imaging agents holds great promise for advancing our understanding of tumor biology and for guiding personalized cancer therapy.

References

- 1. 18F-Fluoromisonidazole in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. F18 Fluoromisonidazole for Imaging Tumor Hypoxia: Imaging the Microenvironment for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. e-century.us [e-century.us]

- 6. frontiersin.org [frontiersin.org]

- 7. [PDF] Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist’s perspective | Semantic Scholar [semanticscholar.org]

- 8. Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist's perspective. - DKFZ [inrepo02.dkfz.de]

- 9. Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of the hypoxia imaging PET tracer [18F]FAZA: reaction parameters and automation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hypoxia imaging with 18F-FAZA PET/CT predicts radiotherapy response in esophageal adenocarcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf – 대한핵의학기술학회 [kjnmt.org]

Application of 2-(2-Nitro-1H-imidazol-1-yl)acetic Acid in Radiation Therapy Research: A Technical Guide

Introduction: The Challenge of Tumor Hypoxia in Radiation Oncology

In the landscape of cancer therapy, radiation remains a cornerstone of treatment for a significant portion of malignancies.[1][2] However, the efficacy of radiotherapy is profoundly challenged by the unique microenvironment of solid tumors, most notably by the presence of hypoxia—a state of low oxygen tension.[3][4] It is a well-established principle in radiobiology that hypoxic cells are two to three times more resistant to the cytotoxic effects of ionizing radiation than well-oxygenated cells.[2] This phenomenon, known as the "oxygen effect," arises because molecular oxygen is a potent radiosensitizer that "fixes" radiation-induced DNA damage, leading to irreparable lesions and subsequent cell death.[1] In the absence of sufficient oxygen, radiation-induced DNA damage can be chemically repaired by intracellular sulfhydryl compounds, allowing the cell to survive and proliferate, ultimately contributing to treatment failure and tumor recurrence.[1]

Consequently, the accurate detection and quantification of hypoxic regions within tumors are of paramount importance for predicting treatment response, stratifying patients, and developing novel therapeutic strategies to overcome radioresistance.[3][5] This has led to the development of various methods to assess tumor oxygenation, among which the use of 2-nitroimidazole-based chemical probes has become a gold standard in preclinical research.[6] This guide focuses on the application of one such probe, 2-(2-Nitro-1H-imidazol-1-yl)acetic acid, widely known as pimonidazole, for the robust and reliable assessment of tumor hypoxia in the context of radiation therapy research.

Mechanism of Action: How Pimonidazole Unmasks Hypoxic Cells

Pimonidazole is a 2-nitroimidazole compound that is selectively and reductively activated in cells experiencing severe hypoxia (typically pO₂ ≤ 10 mmHg).[7][8] Its utility as a hypoxia marker is rooted in a well-defined biochemical pathway.[9][10]

-

Systemic Distribution: Following administration, the water-soluble hydrochloride salt of pimonidazole distributes throughout the body, readily penetrating all tissues, including the brain and solid tumors.[11]

-

Reductive Activation: In the low-oxygen environment of a hypoxic cell, the nitro group of the pimonidazole molecule undergoes a one-electron reduction by various cellular nitroreductases (e.g., xanthine oxidase).[8][12][13]

-

Formation of Reactive Intermediates: This reduction process generates highly reactive nitroso and hydroxylamine intermediates.[12][13]

-

Oxygen-Dependent Reoxidation: In normoxic cells, molecular oxygen rapidly reoxidizes these intermediates back to the parent compound, preventing further reaction. This critical step ensures the specificity of pimonidazole for hypoxic cells.[12]

-

Covalent Binding: In the absence of sufficient oxygen, the reactive intermediates are not reoxidized and instead proceed to form stable, covalent adducts with thiol (-SH) groups present in proteins, peptides, and amino acids within the cell.[9][10][12][14]

-

Accumulation and Detection: These pimonidazole-macromolecule adducts accumulate in hypoxic cells in a manner directly proportional to the degree of hypoxia.[9][10][14] They can then be readily detected using specific monoclonal antibodies, allowing for the visualization and quantification of hypoxic cells and regions via techniques such as immunohistochemistry (IHC), immunofluorescence (IF), and flow cytometry.[7][9][15]

Caption: Mechanism of pimonidazole activation and binding in hypoxic vs. normoxic cells.

Physicochemical Properties and Solution Preparation

Understanding the properties of pimonidazole hydrochloride is crucial for its effective use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉ClN₄O₃ | [8] |

| Molecular Weight | 290.75 g/mol | [8] |

| Appearance | Light beige, fine crystalline solid | [8] |

| Water Solubility | 116 mg/mL (approx. 400 mM) in saline | [8][11] |

| Solubility (Other) | Ethanol (~10 mg/mL), DMSO (~20 mg/mL) | [8][16] |

| Stability (Solid) | Stable for years at room temperature or 4°C | [8][11] |

| Stability (Aqueous) | Stable for years at 4°C, protected from light | [8][17] |

| Storage | Store solid and solutions in a cool, dry, and dark place | [8] |

Protocol: Preparation of Pimonidazole Dosing Solution

This protocol describes the preparation of a standard dosing solution for in vivo animal studies.

Materials:

-

Pimonidazole hydrochloride (e.g., Hypoxyprobe™-1)

-

Sterile 0.9% saline or Phosphate Buffered Saline (PBS), pH 7.2-7.4

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Calculation: Determine the required volume of solution based on the number of animals and the desired dose (a standard dose is 60 mg/kg body weight).[14][18]

-

Weighing: Accurately weigh the required amount of pimonidazole hydrochloride powder.

-

Dissolution: Prepare a stock solution at a concentration of 30 mg/mL by dissolving the powder in sterile 0.9% saline or PBS.[9][12][14][15]

-

Mixing: Vortex thoroughly to ensure complete dissolution. The solution should be clear and colorless to light yellow.

-

Storage: If not used immediately, store the solution at 4°C, protected from light. It is stable for an extended period under these conditions.[8][17]

Application Protocols: Detecting Hypoxia in Radiation Research Models

The following protocols provide detailed, step-by-step methodologies for the application of pimonidazole in common preclinical research settings.

Protocol 1: In Vivo Hypoxia Assessment in Tumor-Bearing Mice

This protocol is foundational for studying the effects of radiation on tumor hypoxia. It can be performed before, during, or after a course of radiotherapy to assess changes in the hypoxic fraction.

Caption: Standard in vivo experimental workflow for pimonidazole administration.

Procedure:

-

Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous or orthotopic xenografts). For statistical relevance, a group size of n=5 is often optimal.[14]

-

Pimonidazole Administration: Inject the prepared 30 mg/mL pimonidazole solution at a dose of 60 mg/kg.[9][14] Administration can be intravenous (IV) via the tail vein or intraperitoneal (IP).[15]

-

Expert Insight: IV injection provides more rapid and consistent systemic distribution, while IP injection is technically simpler. The choice may depend on the experimental model and desired pharmacokinetics.

-

-

Circulation: Allow the pimonidazole to circulate for 60-90 minutes.[14][15] This duration is critical to allow for sufficient distribution to the tumor and reductive activation within hypoxic cells.

-

Euthanasia & Tissue Harvest: Euthanize the animal according to approved institutional animal care and use committee (IACUC) protocols. Immediately excise the tumor and any other tissues of interest.[12]

-

Processing for Downstream Analysis:

-

For Immunohistochemistry (Frozen Sections): Snap-freeze the tissue in liquid nitrogen or isopentane cooled by liquid nitrogen and store at -80°C.[14][18] This method preserves antigenicity well.

-

For Immunohistochemistry (Paraffin-Embedded Sections): Fix the tissue in 10% neutral buffered formalin for 24 hours, followed by standard paraffin embedding.

-

For Flow Cytometry: Process the tissue immediately to create a single-cell suspension using mechanical and/or enzymatic disaggregation methods.

-

Protocol 2: Immunohistochemical (IHC) Detection of Pimonidazole Adducts (Frozen Sections)

This protocol allows for the spatial visualization of hypoxic regions within the tumor architecture, which can be correlated with histology, vasculature, and regions of radiation-induced damage.

Materials:

-

Cryostat

-

Microscope slides

-

Ice-cold acetone

-

Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)

-

Blocking Buffer (e.g., 5% normal goat serum in PBS-T)

-

Primary Antibody: Anti-pimonidazole mouse monoclonal antibody (e.g., clone 4.3.11.3)

-

Secondary Antibody: Fluorescently-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488) or biotinylated secondary antibody with a streptavidin-HRP conjugate for chromogenic detection (DAB).

-

Nuclear Counterstain (e.g., DAPI or Hematoxylin)

-

Mounting medium

Procedure:

-

Sectioning: Using a cryostat, cut 5-10 µm thick sections from the snap-frozen tissue and mount them on charged microscope slides.[14] Store sections at -80°C until use.[18]

-

Fixation: Thaw slides and immediately fix in ice-cold acetone for 10 minutes at -20°C.[15][20] Air dry briefly.

-

Rehydration & Permeabilization: Rehydrate sections in Wash Buffer for 2 x 5 minutes.

-

Blocking: To prevent non-specific antibody binding, incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.[20]

-

Primary Antibody Incubation: Dilute the anti-pimonidazole primary antibody to its optimal concentration in Blocking Buffer. Incubate sections for 1 hour at room temperature or overnight at 4°C.[7][20]

-

Trustworthiness: It is critical to titrate the primary antibody to determine the optimal concentration that provides strong specific signal with minimal background. A common starting dilution is 1:50 to 1:100.[18]

-

-

Washing: Rinse the slides three times with Wash Buffer for 5 minutes each.

-

Secondary Antibody Incubation: Incubate sections with the appropriate fluorescently-conjugated or biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature, protected from light.[7][15]

-

Washing: Repeat the wash step (Step 6).

-

Detection (for Chromogenic IHC): If using an HRP-conjugated system, incubate with DAB substrate until the desired brown color develops, then stop the reaction by rinsing with distilled water.[15]

-

Counterstaining: Incubate with a nuclear counterstain like DAPI (for fluorescence) or hematoxylin (for chromogenic) to visualize cell nuclei.[15]

-

Mounting: Dehydrate sections (if using hematoxylin) through graded ethanol and xylene, and mount with a permanent mounting medium.[15] For fluorescent staining, use an aqueous mounting medium.

-

Imaging and Analysis: Visualize slides using a light or fluorescence microscope.[21] The stained area can be quantified using image analysis software to determine the hypoxic fraction (% of tumor area stained positive for pimonidazole).

Protocol 3: Flow Cytometric Analysis of Hypoxic Cells

Flow cytometry provides a high-throughput, quantitative measure of the fraction of hypoxic cells within a population and the intensity of pimonidazole binding on a single-cell basis.

Materials:

-

Single-cell suspension from tumor tissue or in vitro cell culture

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., PBS with 0.1% saponin or Triton X-100)

-